molecular formula C17H24FNO3 B15314591 Tert-butyl 4-(4-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate

Tert-butyl 4-(4-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B15314591
M. Wt: 309.4 g/mol
InChI Key: ORBOKTYSQPCOEM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a 4-fluorobenzyl group, and a hydroxyl group attached to a piperidine ring. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate typically involves the reaction of 4-fluorobenzyl chloride with tert-butyl 4-hydroxypiperidine-1-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups present.

    Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may result in the removal of the hydroxyl group to form a hydrocarbon.

Scientific Research Applications

Tert-butyl 4-(4-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to certain biological molecules.

    Medicine: It may be investigated for its potential therapeutic effects or as a lead compound in drug development.

    Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-fluorobenzyl)-3-methylpiperazine-1-carboxylate
  • 4-tert-Butylbenzyl bromide
  • 4-tert-Butyl-N-(4-fluorobenzyl)benzamide

Uniqueness

Tert-butyl 4-(4-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate is unique due to the presence of both a hydroxyl group and a fluorobenzyl group on the piperidine ring. This combination of functional groups imparts specific chemical and biological properties that may not be present in similar compounds. For example, the hydroxyl group can participate in hydrogen bonding, while the fluorobenzyl group can enhance lipophilicity and membrane permeability.

Properties

Molecular Formula

C17H24FNO3

Molecular Weight

309.4 g/mol

IUPAC Name

tert-butyl 4-[(4-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C17H24FNO3/c1-16(2,3)22-15(20)19-10-8-17(21,9-11-19)12-13-4-6-14(18)7-5-13/h4-7,21H,8-12H2,1-3H3

InChI Key

ORBOKTYSQPCOEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)F)O

Origin of Product

United States

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